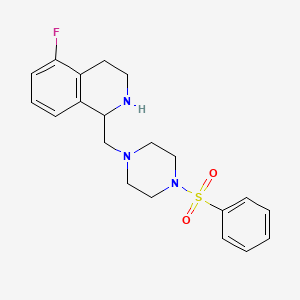
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Mécanisme D'action
Target of Action
The compound contains a piperazine ring and a phenylsulfonyl group, both of which are common in many bioactive compounds. These groups can interact with various biological targets, such as enzymes or receptors, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it might inhibit an enzyme’s activity or bind to a receptor, triggering a biological response. The presence of a fluorine atom could enhance the compound’s binding affinity to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperazine ring and a phenylsulfonyl group could potentially enhance the compound’s solubility and stability, potentially improving its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could slow down or stop a particular metabolic process, leading to a therapeutic effect .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce the fluorine atom at the desired position.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Phenylsulfonyl Group Addition: The phenylsulfonyl group is typically introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the piperazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom and the phenylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug discovery, especially in targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and the phenylsulfonyl group, resulting in different chemical properties and biological activities.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar fluorine substitution but lacks the piperazine and phenylsulfonyl groups.
1-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorine atom.
Uniqueness
The presence of the fluorine atom, phenylsulfonyl group, and piperazine ring in 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline makes it unique compared to other tetrahydroisoquinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNXOZIFSHXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


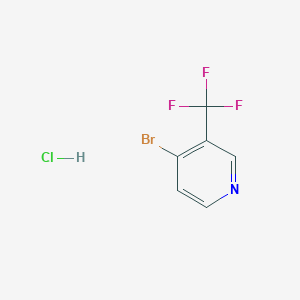
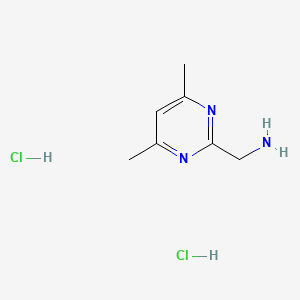
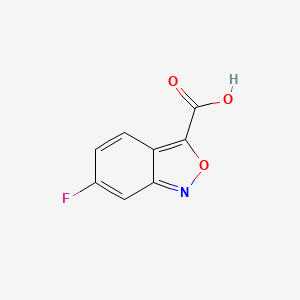
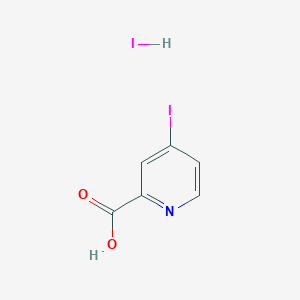
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
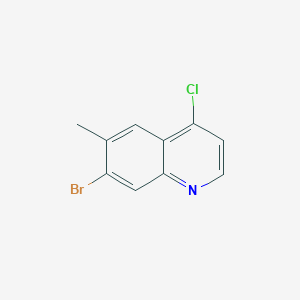
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
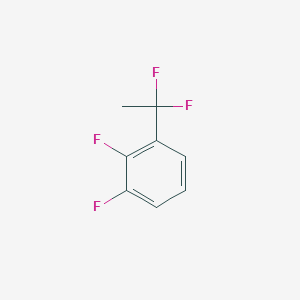
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
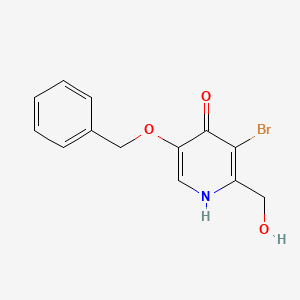
![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
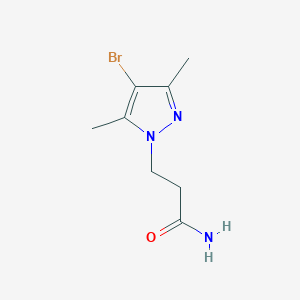
![4-[(Dibenzylamino)methyl]-4-piperidinol](/img/structure/B1439469.png)
![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)
